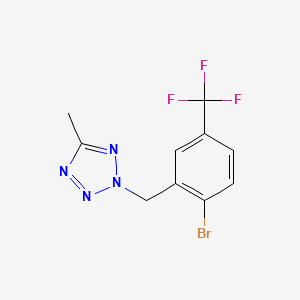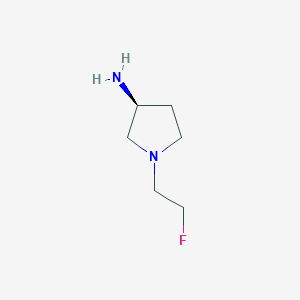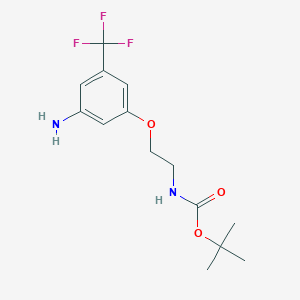
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole typically involves multiple steps:
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and tetrazole formation, which can enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution and thiourea for thiol substitution.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Bromo-5-(methyl)benzyl)-5-methyl-2H-tetrazole: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C10H8BrF3N4 |
|---|---|
Molecular Weight |
321.10 g/mol |
IUPAC Name |
2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole |
InChI |
InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
VDGCFTQOYQKIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)





![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
